molecular formula C16H16ClN3O2S B10897192 (2E)-2-{2-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarbothioamide

(2E)-2-{2-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarbothioamide

Cat. No.: B10897192
M. Wt: 349.8 g/mol
InChI Key: GHYNVHHGNITEER-DJKKODMXSA-N
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Description

(2E)-2-{2-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarbothioamide is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a chlorobenzyl group, a methoxybenzylidene moiety, and a hydrazinecarbothioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{2-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarbothioamide typically involves the condensation of 3-chlorobenzyl alcohol with 3-methoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate benzylidene compound. This intermediate is then reacted with hydrazinecarbothioamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{2-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-2-{2-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarbothioamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-2-{2-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2E)-2-{2-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarbothioamide include:

  • (2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide
  • (2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinecarbothioamide
  • (2E)-3-{3-bromo-4-[(2-chlorobenzyl)oxy]phenyl}acryloyl chloride

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H16ClN3O2S

Molecular Weight

349.8 g/mol

IUPAC Name

[(E)-[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]thiourea

InChI

InChI=1S/C16H16ClN3O2S/c1-21-14-7-3-5-12(9-19-20-16(18)23)15(14)22-10-11-4-2-6-13(17)8-11/h2-9H,10H2,1H3,(H3,18,20,23)/b19-9+

InChI Key

GHYNVHHGNITEER-DJKKODMXSA-N

Isomeric SMILES

COC1=CC=CC(=C1OCC2=CC(=CC=C2)Cl)/C=N/NC(=S)N

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC(=CC=C2)Cl)C=NNC(=S)N

Origin of Product

United States

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